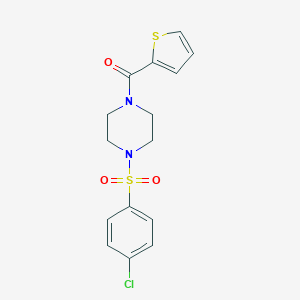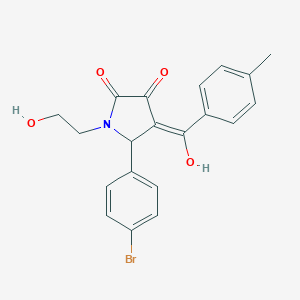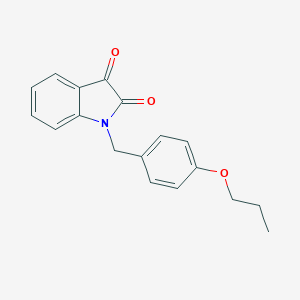![molecular formula C20H21NO4 B367248 1'-(2-(m-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-55-0](/img/structure/B367248.png)
1'-(2-(m-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(2-(m-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TDI-316 and has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
Spirocyclic Derivatives as Antioxidants
Spirocyclic compounds, including those with dioxane elements, have garnered interest for their antioxidant properties. These compounds show promise in combating oxidative stress, which is implicated in various diseases like cancer, neurodegenerative disorders, and cardiovascular diseases. The structural versatility and presence of oxygen atoms in spirocyclic compounds contribute to their antioxidant activity, suggesting potential health-related applications (Acosta-Quiroga et al., 2021).
Advances in Spiropyrans/Spirooxazines
Spiropyrans and spirooxazines, related to spirocyclic compounds, have been studied for their applications in fluorescence resonance energy transfer (FRET) with fluorescent materials. These compounds can undergo transformations in response to external stimuli, leading to changes in their physicochemical properties. This adaptability makes them suitable for sensing, probing, and optical elements, highlighting their potential in creating responsive materials and devices (Xia et al., 2017).
Indoleamine 2,3-Dioxygenase Inhibition for Cancer Therapy
While not directly related to the chemical structure of 1'-(2-(m-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one, research on indoleamine-2,3-dioxygenase (IDO) inhibitors like 1-methyltryptophan in cancer therapy sheds light on the importance of indole and related compounds in medical research. IDO's role in immune evasion by tumors highlights the therapeutic potential of its inhibitors in enhancing cancer immunotherapy (Löb et al., 2009).
Analytical Methods in Antioxidant Activity Determination
Understanding the antioxidant activity of compounds like this compound may benefit from advanced analytical methods. Techniques such as ORAC, HORAC, and DPPH tests are crucial for determining the antioxidant capacity of complex samples, suggesting the importance of comprehensive analytical approaches in evaluating the health-related potential of new compounds (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
1'-[2-(3-methylphenoxy)ethyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-15-6-4-7-16(14-15)23-13-10-21-18-9-3-2-8-17(18)20(19(21)22)24-11-5-12-25-20/h2-4,6-9,14H,5,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLZCAUWBUKYIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C4(C2=O)OCCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,6R,8S,9R)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367167.png)
![5-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367170.png)
![2-({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B367171.png)

![4-(2-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367186.png)
![4-[3-Methyl-5-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoic acid methyl ester](/img/structure/B367189.png)
![1-([1,1'-Biphenyl]-4-ylcarbonyl)-4-(2-furoyl)piperazine](/img/structure/B367190.png)

![1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione](/img/structure/B367197.png)

![1-[2-(3-Methylphenoxy)ethyl]indole-2,3-dione](/img/structure/B367200.png)
![1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione](/img/structure/B367203.png)
![1-[3-(2-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367206.png)
![1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367207.png)